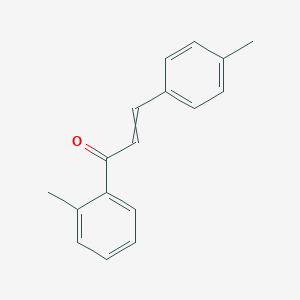![molecular formula C8H18N2O B14613261 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol CAS No. 57931-37-0](/img/structure/B14613261.png)
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is an organic compound that belongs to the class of alcohols It features a diazenyl group (N=N) attached to a propan-2-ol backbone, with a 2-methylbutan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol typically involves the diazotization of a suitable amine precursor followed by coupling with a propan-2-ol derivative. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under acidic conditions. The resulting diazonium salt is then coupled with propan-2-ol in the presence of a base to yield the desired product. The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or pyridinium chlorochromate (PCC) can be used as oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the diazenyl group.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol exerts its effects involves the interaction of the diazenyl group with molecular targets. The diazenyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-(2-Methylbutan-2-yl)diazenyl]ethanol: Similar structure but with an ethanol backbone.
2-[(E)-(2-Methylbutan-2-yl)diazenyl]butan-2-ol: Similar structure but with a butan-2-ol backbone.
Uniqueness
2-[(E)-(2-Methylbutan-2-yl)diazenyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the diazenyl group and the propan-2-ol backbone makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
57931-37-0 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-(2-methylbutan-2-yldiazenyl)propan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-6-7(2,3)9-10-8(4,5)11/h11H,6H2,1-5H3 |
Clé InChI |
AOAKUOIKQFHBAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N=NC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


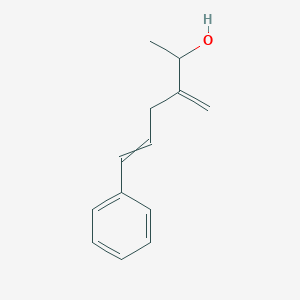

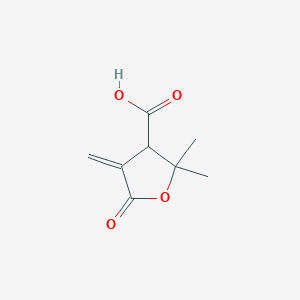
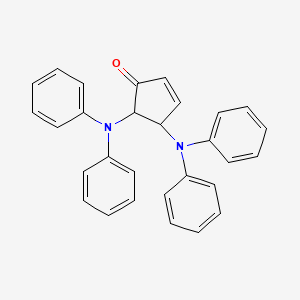
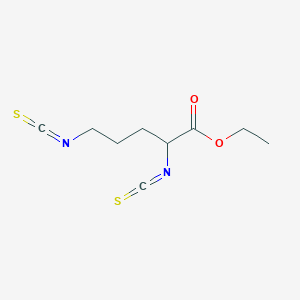
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)

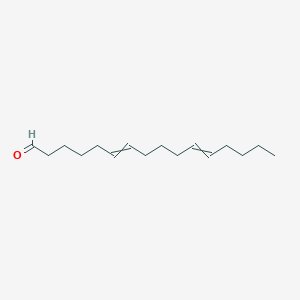
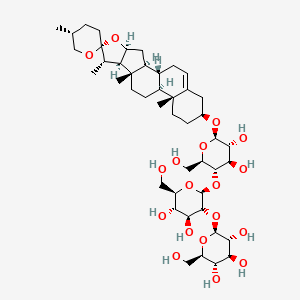
![Benzenamine, 4-butyl-N-[(4-butylphenyl)methylene]-](/img/structure/B14613231.png)


![3-Oxo-4-[2-(2-phosphonophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14613253.png)
